Elevated Lipophilicity (XLogP3) of the 8-Methyl Congener Versus Des-Methyl Analog
The presence of the 8-methyl substituent on the target compound increases its computed lipophilicity by +0.4 log units compared to the des-methyl analog 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9). Specifically, the target compound exhibits an XLogP3-AA of 4.4 [1], whereas the des-methyl analog records an XLogP3-AA of 4.0 [2]. Both compounds share identical hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) and rotatable bond counts (2), confirming that the lipophilicity differential is attributable specifically to the 8-methyl group rather than to changes in hydrogen bonding capacity or molecular flexibility.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 |
| Comparator Or Baseline | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9, CID 230596): XLogP3-AA = 4.0 |
| Quantified Difference | ΔXLogP3 = +0.4 (approximately 0.4 log units more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release; identical HBD (1), HBA (3), and rotatable bond count (2) for both compounds |
Why This Matters
The +0.4 logP differential translates to approximately 2.5-fold higher predicted membrane permeability, which can meaningfully alter cellular uptake, tissue distribution, and apparent potency in cell-based assays—making the 8-methyl compound a distinct entity for SAR exploration rather than a substitute for the des-methyl scaffold.
- [1] PubChem Compound Summary CID 237141. 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid. Computed Properties: XLogP3-AA = 4.4. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary CID 230596. 2-(4-Chlorophenyl)quinoline-4-carboxylic acid. Computed Properties: XLogP3-AA = 4.0. National Center for Biotechnology Information. Accessed May 2026. View Source
